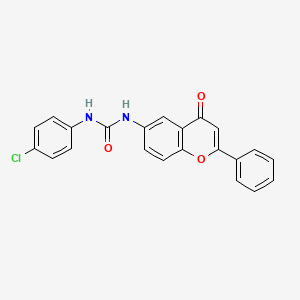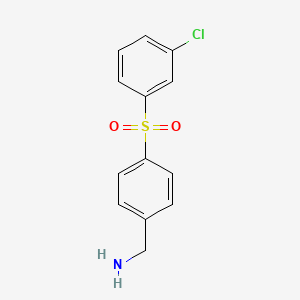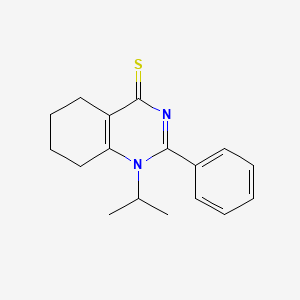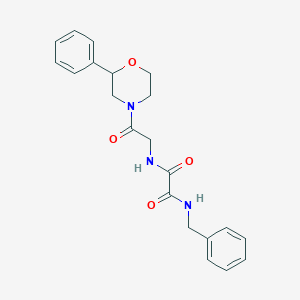
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2060063-87-6 . It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-ylmethanamine has been characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The molecular formula is C3H5N3S .Chemical Reactions Analysis
1,3,4-thiadiazoles can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The proposed mechanism for the formation of certain derivatives involved 1,3-addition of nitrilimines, which are generated in situ by base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine .Aplicaciones Científicas De Investigación
Antimicrobial Activities
1,3,4-Thiadiazole derivatives have demonstrated significant antimicrobial properties. In a study by Barot, Manna, and Ghate (2017), a series of 1,3,4-thiadiazole derivatives showed good antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 2.0 and 2.5 μg/mL, respectively (Barot, Manna, & Ghate, 2017).
Dyeing Performance in Textiles
Thiadiazole derivatives have been used in the dyeing of textiles. Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, which were then used to create a new series of acid dyes with effective dyeing performance on nylon fabric (Malik, Patel, Tailor, & Patel, 2018).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) reported on the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine. Some compounds showed strong antimicrobial activity and cytotoxicity on cancer cell lines, indicating their potential for use in chemotherapy (Gür et al., 2020).
Stereochemical Analysis in Anticonvulsants
Camerman et al. (2005) studied the stereochemical basis for the activity of thiadiazole anticonvulsants, revealing insights into their mechanisms of action and potential therapeutic applications (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Molecular Aggregation Studies
Matwijczuk et al. (2016) conducted spectroscopic studies on thiadiazole derivatives to understand their molecular aggregation in different solvents. This research provides valuable insights for the development of novel materials and pharmaceuticals (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Mecanismo De Acción
Target of Action
This compound belongs to the class of 1,3,4-thiadiazoles, which are known to exhibit a wide range of biological activities . .
Mode of Action
It’s worth noting that 1,3,4-thiadiazoles are known to interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Given the broad biological activity of 1,3,4-thiadiazoles, it’s plausible that multiple pathways could be affected .
Result of Action
Compounds with the 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial, antituberculosis, antiviral, and anticonvulsant activities, among others .
Direcciones Futuras
1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have been the subject of considerable growing interest for designing new antitumor agents . Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
Análisis Bioquímico
Biochemical Properties
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, it has been found to induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Propiedades
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.2ClH/c4-1-3-6-5-2-7-3;;/h2H,1,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABMNDYNZCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-87-6 |
Source


|
| Record name | 1-(1,3,4-thiadiazol-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide](/img/structure/B3015173.png)





![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)





![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3015194.png)

